molecular formula C22H27NO6S B13704275 3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid

3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid

Cat. No.: B13704275
M. Wt: 433.5 g/mol
InChI Key: VKWKNLQDUOPGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound, with the molecular formula C₂₂H₂₇NO₆S and IUPAC name 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(4-methylsulfonylphenyl)phenyl]butanoic acid, features:

  • A tert-butyloxycarbonyl (Boc) protecting group on the amino moiety.
  • A biphenyl core substituted with a methylsulfonyl group at the 4' position.
  • A butyric acid backbone for functional versatility .

Properties

Molecular Formula

C22H27NO6S

Molecular Weight

433.5 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(4-methylsulfonylphenyl)phenyl]butanoic acid

InChI

InChI=1S/C22H27NO6S/c1-22(2,3)29-21(26)23-17(14-20(24)25)13-16-7-5-6-8-19(16)15-9-11-18(12-10-15)30(4,27)28/h5-12,17H,13-14H2,1-4H3,(H,23,26)(H,24,25)

InChI Key

VKWKNLQDUOPGPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31630213 involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Industrial Production Methods

In an industrial setting, the production of MFCD31630213 is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of advanced technologies and equipment helps in maintaining consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

MFCD31630213 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenated compounds or other nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

MFCD31630213 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD31630213 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact pathways and targets depend on the context of its use and the specific application.

Biological Activity

3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric acid, also known by its IUPAC name, is a compound with the molecular formula C22H27NO6S and a molecular weight of 433.5 g/mol. This compound has garnered attention due to its potential applications in pharmaceuticals and biochemistry, particularly for its biological activity.

Chemical Structure and Properties

The structure of 3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric acid can be represented as follows:

  • Molecular Formula : C22H27NO6S
  • Molecular Weight : 433.5 g/mol
  • IUPAC Name : 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(4-methylsulfonylphenyl)phenyl]butanoic acid

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.

Anticancer Activity

Research indicates that derivatives of butyric acid, including compounds like 3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric acid, exhibit anticancer properties. A study highlighted the cytotoxic effects of similar compounds on cancer cell lines, suggesting that the presence of the methylsulfonyl group enhances the compound's ability to inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis .

The mechanism through which this compound exerts its biological effects may involve modulation of gene expression. Butyric acid derivatives are known to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression related to cell cycle control and apoptosis. This inhibition can lead to increased expression of tumor suppressor genes and decreased expression of oncogenes .

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • In Vivo Studies : In a study involving animal models, administration of butyric acid derivatives led to a significant reduction in tumor size compared to control groups. The study emphasized the role of these compounds in inducing apoptosis in cancer cells while sparing normal cells from toxicity .
  • Cell Line Studies : In vitro experiments using various cancer cell lines demonstrated that treatment with 3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric acid resulted in reduced cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxic effects on cancer cell lines
HDAC InhibitionModulation of gene expression
Apoptosis InductionIncreased markers of apoptosis in treated cells

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Biphenyl Core

Table 1: Impact of Substituent Type and Position
Compound Name Substituent(s) Key Features Biological Activity/Applications References
Target Compound 4'-Methylsulfonyl Enhanced solubility; HDAC inhibition Anticancer research
3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric Acid 3'-Iodo Improved electrophilicity for cross-coupling reactions Radioligand synthesis
3-Amino-4-[4'-fluorobiphenylyl]butyric Acid 4'-Fluoro Increased receptor-binding specificity Neurotransmitter modulation
3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid 2,4-Bis(trifluoromethyl) High lipophilicity; potential blood-brain barrier penetration CNS drug development

Key Observations :

  • Methylsulfonyl Groups (Target Compound): Improve solubility and enable strong hydrogen bonding, critical for enzyme inhibition .
  • Halogens (Iodo, Fluoro): Enhance electrophilicity (iodine) or modulate electronic properties (fluorine) for targeted interactions .
  • Trifluoromethyl Groups : Increase metabolic stability and lipophilicity, favoring CNS applications .

Backbone and Functional Group Modifications

Table 2: Variations in Amino Acid Backbones and Protecting Groups
Compound Name Backbone/Group Modification Unique Properties Applications References
Boc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid Chiral center (R-configuration) Stereospecific binding to enzymes (e.g., DPP-4) Diabetes drug intermediates
3-(Boc-amino)-4-(2-methoxyphenyl)butyric Acid Methoxy substituent Improved solubility; altered π-π stacking Antibacterial agent development
3-Amino-4-(2'-biphenylyl)butyric Acid No Boc protection Higher reactivity for peptide coupling Neurochemical assays

Key Observations :

  • Boc Protection: Shields the amino group during synthesis, preventing unwanted side reactions .
  • Chiral Centers : Influence binding affinity; e.g., R-configuration in diabetes drug precursors enhances target selectivity .
  • Methoxy Groups : Alter electronic properties and solubility, expanding utility in diverse assays .

Key Observations :

  • HDAC Inhibition (Target Compound): Low IC₅₀ underscores its potency in epigenetic cancer therapy .
  • DPP-4/Neprilysin Inhibition : Structural analogs with halogenated aryl groups show promise in metabolic and cardiovascular drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.